2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its versatility in various chemical reactions, especially in the synthesis of bioactive molecules. The presence of both boronic acid and pinacol ester functionalities makes it a useful intermediate in the development of pharmaceuticals and other complex organic compounds.
Mechanism of Action
Target of Action
The primary target of 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of the compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be affected by its stability in water .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic molecules, making the compound a valuable building block in organic synthesis .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester functionality. One common method involves the reaction of 2-(aminomethyl)pyridine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then reacted with a boronic acid derivative in the presence of a suitable catalyst to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.
Protodeboronation: Acids like HCl or bases like NaOH are used.
Oxidation: Oxidizing agents like H2O2 or NaIO4 are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Oxidation: Formation of boronic acids or other oxidized products.
Scientific Research Applications
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the Boc-protected amino group and the boronic ester functionality. This combination allows for selective reactions and the formation of complex molecules that are not easily achievable with other similar compounds. The Boc group provides protection during reactions, which can be removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-13-10-12(8-9-19-13)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVPHYYOUHQEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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